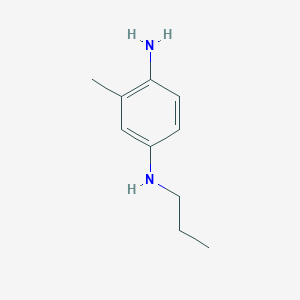

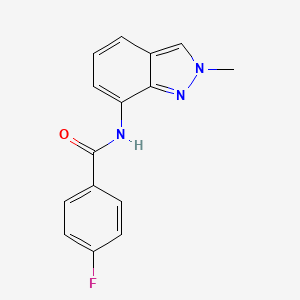

![molecular formula C17H18N2O2S2 B2609710 2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 886916-00-3](/img/structure/B2609710.png)

2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in both industry and academia .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S and is considered a structural alert .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . They are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Applications

Research into thiophene derivatives, including compounds structurally related to 2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, has shown their utility in heterocyclic synthesis. For instance, thiophenylhydrazonoacetates have been employed to synthesize a variety of nitrogen nucleophiles, leading to the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases the compound's relevance in creating a diverse array of heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Pharmacological Applications

The structural analogs of this compound have been investigated for their pharmacological properties. Targeted synthesis and analysis of biologically active azomethine derivatives of related compounds have indicated potential cytostatic, antitubercular, and anti-inflammatory activities. These findings underscore the compound's applicability in drug development and the optimization of methods for the synthesis and analysis of substances within this series (С. Чиряпкин et al., 2021).

Antibacterial and Antifungal Applications

Compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities. Novel cycloalkylthiophene-Schiff bases and their metal complexes have shown promising results against pathogenic strains and yeast, illustrating the potential of these compounds in developing new antibiotic and antifungal agents (Altundas et al., 2010).

Organic Electronics and Photovoltaic Cells

In the realm of organic electronics, derivatives of thiophene have been explored for their application in organic photovoltaic cells. The development of low-bandgap semiconducting polymers based on thiophene derivatives highlights their potential in enhancing the performance of single and tandem organic photovoltaic cells. This indicates the broader applicability of such compounds beyond pharmaceuticals into materials science and renewable energy technologies (Ji-hoon Kim et al., 2014).

Mecanismo De Acción

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity .

Mode of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-ethylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-2-22-12-8-4-3-6-11(12)16(21)19-17-14(15(18)20)10-7-5-9-13(10)23-17/h3-4,6,8H,2,5,7,9H2,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURVBADJGVDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate](/img/structure/B2609627.png)

![ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate](/img/structure/B2609630.png)

![N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609636.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2609639.png)

![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)

![1-(6-methyl-3-phenethyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2609642.png)

![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2609646.png)

![2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline](/img/structure/B2609650.png)